molecular formula C28H19F3N4O2 B11047243 2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11047243
M. Wt: 500.5 g/mol
InChI Key: SCUVPNHDNJCUGS-UHFFFAOYSA-N
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Description

“2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile” is a synthetic organic compound characterized by its complex spirocyclic structure. This compound features multiple functional groups, including a pyrrole ring, a trifluoromethylphenyl group, and a carbonitrile group, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile” typically involves multi-step organic reactions The process may start with the preparation of the indole and quinoline precursors, followed by the formation of the spirocyclic core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and indole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: The compound’s unique structure could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: It may find use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-quinoline] derivatives: These compounds share the spirocyclic core and may have similar chemical properties.

    Trifluoromethylphenyl compounds: Compounds with this group often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group.

    Pyrrole-containing compounds: Pyrrole rings are common in many bioactive molecules and can influence the compound’s biological activity.

Uniqueness

The uniqueness of “2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile” lies in its combination of multiple functional groups and a spirocyclic structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H19F3N4O2

Molecular Weight

500.5 g/mol

IUPAC Name

2,5'-dioxo-2'-pyrrol-1-yl-1'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C28H19F3N4O2/c29-28(30,31)17-7-5-8-18(15-17)35-22-11-6-12-23(36)24(22)27(19-9-1-2-10-21(19)33-26(27)37)20(16-32)25(35)34-13-3-4-14-34/h1-5,7-10,13-15H,6,11-12H2,(H,33,37)

InChI Key

SCUVPNHDNJCUGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC(=C5)C(F)(F)F)N6C=CC=C6)C#N

Origin of Product

United States

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